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Get Quote

The table below summarizes the key in vitro quantitative data for N-Ethylhexylone and related N-ethyl

cathinones from uptake inhibition and binding assays in HEK293 cells expressing human monoamine

transporters [1].

Compound
hDAT IC₅₀
(μM)

hSERT IC₅₀
(μM)

hDAT/hSERT Inhibition
Ratio

hDAT Kᵢ
(μM)

N-Ethylhexedrone
(NEH)

0.073

(±0.013)

>100 1457 0.121

(±0.012)

N-Ethyl-pentedrone

(NEPD)

0.091

(±0.018)

76.39 (±2.09) 844 0.042

(±0.007)

N-Ethyl-heptedrone

(NEHP)

0.251

(±0.024)

>100 426 0.107

(±0.018)

N-Ethyl-buphedrone

(NEB)

0.305

(±0.025)

51.20 (±1.51) 168 0.198

(±0.019)

N-Ethyl-cathinone (NEC) 1.44 (±0.11) >100 157 2.33 (±0.45)

α-PVP (Control) 0.124
(±0.006)

>100 3222 0.019
(±0.002)
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Compound
hDAT IC₅₀
(μM)

hSERT IC₅₀
(μM)

hDAT/hSERT Inhibition
Ratio

hDAT Kᵢ
(μM)

Cocaine (Control) 0.238

(±0.016)

2.01 (±0.28) 8 0.307

(±0.04)

Detailed Experimental Protocols

The following methodologies detail how the key data on transporter inhibition is typically generated.

Monoamine Transporter Uptake Inhibition Assay

This protocol determines a compound's potency in blocking the reuptake of dopamine or serotonin [1] [2].

Cell Culture: HEK293 (Human Embryonic Kidney 293) cells are stably transfected to express the
human dopamine transporter (hDAT) or human serotonin transporter (hSERT). Cells are maintained

in standard culture conditions and seeded into multi-well plates for the assay.
Uptake Inhibition Measurement:

The growth medium is removed and replaced with a Krebs-Ringer buffer.
Cells are pre-incubated with various concentrations of the test compound (e.g., N-
Ethylhexylone) or a vehicle control.
A radiolabeled neurotransmitter substrate (e.g., [3H]Dopamine for hDAT or [3H]5-HT for

hSERT) is added to each well.
The incubation is stopped after a specific period by rapid removal of the solution and washing

the cells with ice-cold buffer.
Cells are lysed, and the accumulated radioactivity is quantified using a scintillation counter.

Data Analysis: The resulting data (counts per minute) are used to generate concentration-response
curves. The IC₅₀ value (the concentration that inhibits 50% of transporter uptake) is calculated using

nonlinear regression analysis.

Transporter Binding Affinity Assay

This assay measures the direct binding affinity (Kᵢ) of a compound to the transporter [1].

Membrane Preparation: Membranes are prepared from the transfected HEK293 cells.
Radioligand Displacement:
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Membrane preparations are incubated with a fixed concentration of a high-affinity radioligand.

For hDAT, [3H]WIN 35,428 (a cocaine analog) is commonly used.
The incubation is performed in the presence of increasing concentrations of the test compound

to compete for binding with the radioligand.
Data Analysis: The affinity constant (Kᵢ) is determined using the Cheng-Prusoff equation, which

relates the IC₅₀ of the test compound in displacing the radioligand to the Kᵢ.

Mechanism of Action and Structural Insights

N-Ethylhexylone functions primarily as a selective dopamine reuptake inhibitor (DRI). It binds to DAT,

blocking the transporter's ability to clear dopamine from the synaptic cleft, leading to elevated extracellular

dopamine levels and prolonged dopaminergic signaling [1] [3] [4].

A 2024 cryo-EM structure of the human DAT provides atomic-level insight into how inhibitors like the

cocaine analog β-CFT act [5] [6]. They bind to the central (S1) site of the transporter, which is located

approximately halfway across the membrane. This binding stabilizes the transporter in an outward-open

conformation, physically preventing the conformational changes needed for dopamine reuptake.
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Normal Dopaminergic Neurotransmission DAT Inhibition by N-Ethylhexylone
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Mechanism of DAT inhibition by N-Ethylhexylone, stabilizing the outward-open state and blocking

dopamine reuptake.

Key Research Implications

High Abuse Potential: The high DAT inhibition potency and selectivity over SERT (as indicated by

the large hDAT/hSERT ratio) are strongly associated with a significant risk of abuse and addiction [1].
Structure-Activity Relationship (SAR): The data demonstrates a clear inverted U-shape
relationship between the α-carbon alkyl chain length and DAT inhibition potency among N-ethyl
cathinones. Potency increases from a methyl (NEC) to a butyl (NEH) chain, then decreases with a

pentyl (NEHP) chain [1] [7].
Cytotoxicity Consideration: The same structural feature (longer α-carbon chain) that increases DAT

inhibition potency also correlates with increased cytotoxicity in neuronal PC12 cell models, likely
due to enhanced membrane penetration [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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